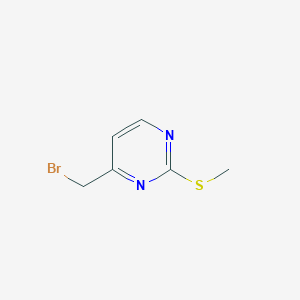
3,4,5,13-Tetrahydro-3H-2-benzothieno(5,4-d)naphtho(1,2-b)pyran
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4,5,13-Tetrahydro-3H-2-benzothieno(5,4-d)naphtho(1,2-b)pyran, also known as TBNP, is a heterocyclic compound that has recently gained attention in scientific research due to its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. TBNP is a complex molecule that has a unique structure and properties that make it a promising candidate for various applications.
Mecanismo De Acción
The mechanism of action of 3,4,5,13-Tetrahydro-3H-2-benzothieno(5,4-d)naphtho(1,2-b)pyran is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins involved in cellular processes. 3,4,5,13-Tetrahydro-3H-2-benzothieno(5,4-d)naphtho(1,2-b)pyran has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair, as well as the activity of various kinases and phosphatases involved in cellular signaling pathways.
Efectos Bioquímicos Y Fisiológicos
3,4,5,13-Tetrahydro-3H-2-benzothieno(5,4-d)naphtho(1,2-b)pyran has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that 3,4,5,13-Tetrahydro-3H-2-benzothieno(5,4-d)naphtho(1,2-b)pyran can induce apoptosis, or programmed cell death, in cancer cells, as well as inhibit the growth of bacteria and fungi. In vivo studies have shown that 3,4,5,13-Tetrahydro-3H-2-benzothieno(5,4-d)naphtho(1,2-b)pyran can reduce tumor growth in animal models, as well as reduce inflammation and oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 3,4,5,13-Tetrahydro-3H-2-benzothieno(5,4-d)naphtho(1,2-b)pyran is its unique structure and properties, which make it a promising candidate for various applications. 3,4,5,13-Tetrahydro-3H-2-benzothieno(5,4-d)naphtho(1,2-b)pyran is also relatively easy to synthesize, which makes it readily available for research purposes. However, one limitation of 3,4,5,13-Tetrahydro-3H-2-benzothieno(5,4-d)naphtho(1,2-b)pyran is its potential toxicity, which requires careful handling and monitoring in laboratory experiments.
Direcciones Futuras
There are several future directions for research on 3,4,5,13-Tetrahydro-3H-2-benzothieno(5,4-d)naphtho(1,2-b)pyran. One area of research is the development of 3,4,5,13-Tetrahydro-3H-2-benzothieno(5,4-d)naphtho(1,2-b)pyran-based anti-cancer agents, which could potentially be used in the treatment of various types of cancer. Another area of research is the development of 3,4,5,13-Tetrahydro-3H-2-benzothieno(5,4-d)naphtho(1,2-b)pyran-based luminescent materials, which could be used in various applications, including sensing and imaging. Additionally, research on the mechanism of action of 3,4,5,13-Tetrahydro-3H-2-benzothieno(5,4-d)naphtho(1,2-b)pyran could provide insights into the development of new drugs and therapies for various diseases.
Métodos De Síntesis
The synthesis of 3,4,5,13-Tetrahydro-3H-2-benzothieno(5,4-d)naphtho(1,2-b)pyran is a complex process that involves several steps. The most common method for synthesizing 3,4,5,13-Tetrahydro-3H-2-benzothieno(5,4-d)naphtho(1,2-b)pyran is through the reaction of 2-naphthol with 3,4-dihydro-2H-benzo[b][1,4]thiophene-1,1-dioxide in the presence of a Lewis acid catalyst. The reaction proceeds through a Diels-Alder reaction mechanism, which results in the formation of 3,4,5,13-Tetrahydro-3H-2-benzothieno(5,4-d)naphtho(1,2-b)pyran.
Aplicaciones Científicas De Investigación
3,4,5,13-Tetrahydro-3H-2-benzothieno(5,4-d)naphtho(1,2-b)pyran has been the subject of extensive research due to its potential applications in various fields. In medicinal chemistry, 3,4,5,13-Tetrahydro-3H-2-benzothieno(5,4-d)naphtho(1,2-b)pyran has been studied for its potential as an anti-cancer agent, as well as for its ability to inhibit the growth of bacteria and fungi. In materials science, 3,4,5,13-Tetrahydro-3H-2-benzothieno(5,4-d)naphtho(1,2-b)pyran has been studied for its potential as a luminescent material, as well as for its ability to act as a molecular switch. In organic synthesis, 3,4,5,13-Tetrahydro-3H-2-benzothieno(5,4-d)naphtho(1,2-b)pyran has been studied for its potential as a building block for the synthesis of complex organic molecules.
Propiedades
Número CAS |
135643-41-3 |
|---|---|
Nombre del producto |
3,4,5,13-Tetrahydro-3H-2-benzothieno(5,4-d)naphtho(1,2-b)pyran |
Fórmula molecular |
C19H16OS |
Peso molecular |
292.4 g/mol |
Nombre IUPAC |
12-oxa-7-thiapentacyclo[11.8.0.02,10.05,9.014,19]henicosa-1(13),2(10),8,14,16,18,20-heptaene |
InChI |
InChI=1S/C19H16OS/c1-2-4-14-12(3-1)5-8-16-15-7-6-13-10-21-11-18(13)17(15)9-20-19(14)16/h1-5,8,11,13H,6-7,9-10H2 |
Clave InChI |
YFDBDMQCAVZJDH-UHFFFAOYSA-N |
SMILES |
C1CC2=C(COC3=C2C=CC4=CC=CC=C43)C5=CSCC51 |
SMILES canónico |
C1CC2=C(COC3=C2C=CC4=CC=CC=C43)C5=CSCC51 |
Sinónimos |
3,4,5,13-tetrahydro-3H-2-benzothieno(5,4-d)naphtho(1,2-b)pyran 3,4-TBNP |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



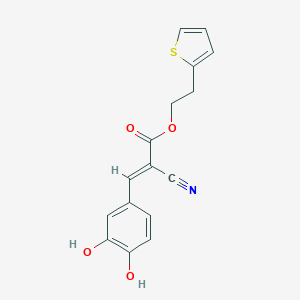
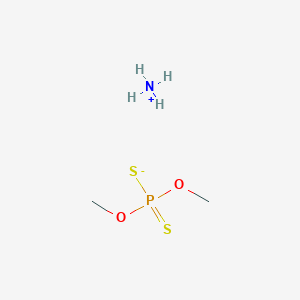
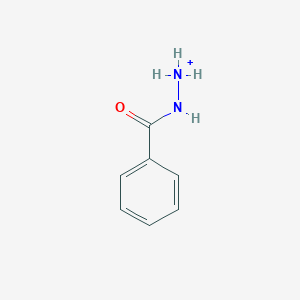
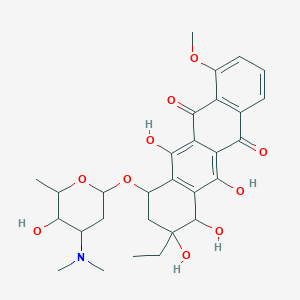
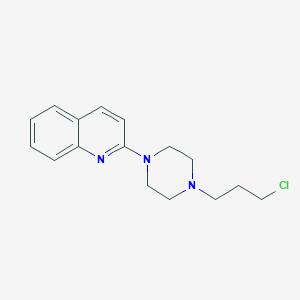
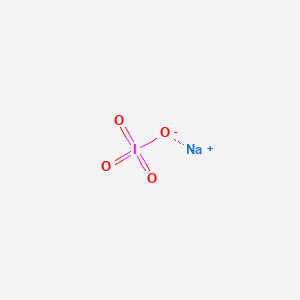
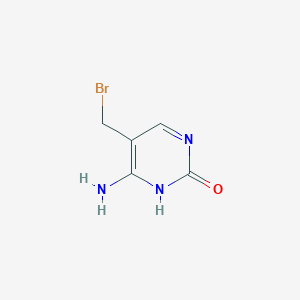
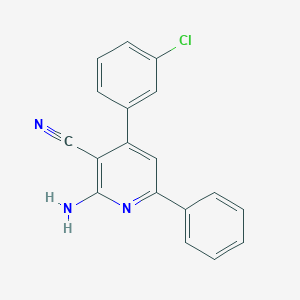
![1-(Benzo[d][1,3]dioxol-5-yl)pentan-1-one](/img/structure/B143441.png)
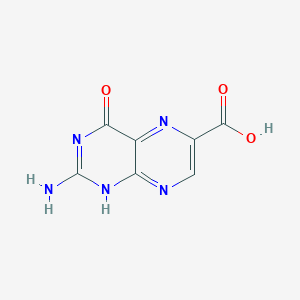
![methyl 4-amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate](/img/structure/B143449.png)
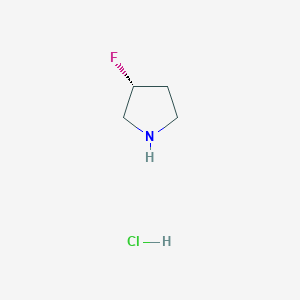
![1-[2,3-O-Isopropylidene-|A-D-ribofuranosyl]-1,2,4-triazole-3-carboxylic Acid Methyl Ester](/img/structure/B143457.png)
